molecular formula C11H9F3O B1430981 4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde CAS No. 1418297-04-7

4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde

Cat. No.: B1430981
CAS No.: 1418297-04-7
M. Wt: 214.18 g/mol
InChI Key: GOSIHALPBLSKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde is an organic compound with the molecular formula C11H9F3O. It features a benzaldehyde moiety substituted with a trifluoromethyl group on a cyclopropyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromobenzaldehyde with trifluoromethylcyclopropane under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)10(5-6-10)9-3-1-8(7-15)2-4-9/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSIHALPBLSKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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